

Physical and chemical properties of Triethyl phosphonoacetate-13C2

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Compound of Interest

Compound Name: Triethyl phosphonoacetate-13C2

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An In-depth Technical Guide to Triethyl phosphonoacetate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Triethyl phosphonoacetate-13C2**, a stable isotope-labeled compound valuable in synthetic chemistry and drug development research. This document details its characteristics, synthesis, and key applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction and its utility in metabolic and pharmacokinetic studies.

Physical and Chemical Properties

Triethyl phosphonoacetate-13C2 is the isotopically labeled form of Triethyl phosphonoacetate, containing two Carbon-13 atoms. This labeling provides a distinct mass shift, making it a powerful tool for tracing and quantification in mass spectrometry-based analyses.[1]

Table 1: Physical and Chemical Properties of Triethyl phosphonoacetate-13C2



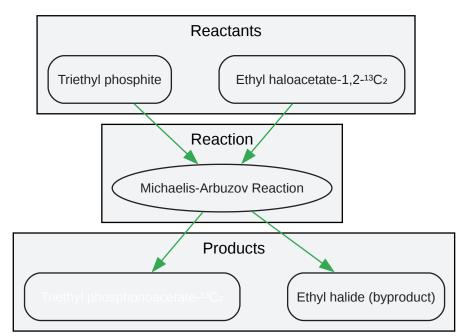
Property	Value	Source(s)
Molecular Formula	C ₆ ¹³ C ₂ H ₁₇ O ₅ P	[2]
Molecular Weight	226.18 g/mol	[2]
Exact Mass	226.08807031 Da	[2]
Isotopic Purity	99 atom % ¹³ C	[1]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	142-145 °C at 9 mmHg	[1]
Density	1.13 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.431	[1]
Solubility	Slightly miscible with water. Soluble in chloroform, ethyl acetate, and methanol.	[4]
Melting Point	Data not available for the ¹³ C ₂ labeled compound. The unlabeled compound has a melting point of -24 °C.	[4]

Synthesis and Reactivity

The synthesis of Triethyl phosphonoacetate, and by extension its ${}^{13}C_2$ labeled analogue, is typically achieved through the Michaelis-Arbuzov reaction.[5][6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of **Triethyl phosphonoacetate-13C2**, the reaction would utilize a ${}^{13}C_2$ -labeled ethyl haloacetate.

General Synthesis Workflow:





General Synthesis of Triethyl phosphonoacetate via Arbuzov Reaction

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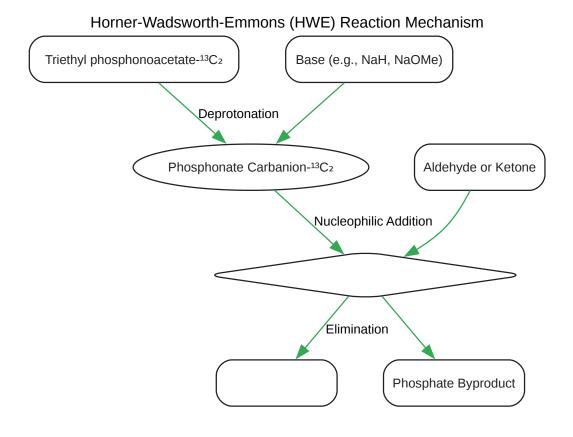
Caption: General workflow for the synthesis of Triethyl phosphonoacetate-13C2.

Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of **Triethyl phosphonoacetate-13C2** in synthetic organic chemistry is its use as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[7] This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes, from aldehydes and ketones.

The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate cyclizes to form an oxaphosphetane, which then eliminates to yield the alkene and a water-soluble phosphate byproduct that is easily removed.





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Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the ¹³C₂-labeled compound are not extensively available in peer-reviewed literature. The following are general procedures for the unlabeled compound that can be adapted for the labeled version.

General Procedure for the Horner-Wadsworth-Emmons Reaction

• Materials: Triethyl phosphonoacetate, a suitable base (e.g., sodium hydride, sodium methoxide), an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), and



the desired aldehyde or ketone.

Procedure:

- A solution of Triethyl phosphonoacetate in the anhydrous solvent is treated with a slight molar excess of the base at a reduced temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphonate carbanion.
- The aldehyde or ketone, dissolved in the same anhydrous solvent, is then added dropwise to the carbanion solution.
- The reaction mixture is stirred at the reduced temperature and then allowed to warm to room temperature over a period of time, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography.

Analytical Methods

Table 2: Analytical Techniques for Characterization



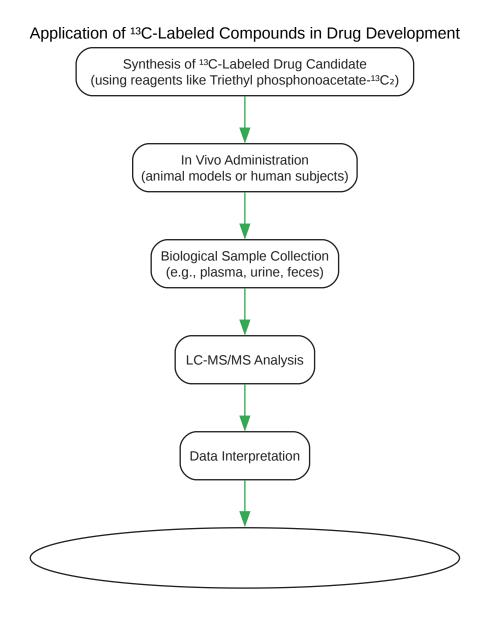
Technique	General Experimental Parameters
¹ H and ¹³ C NMR Spectroscopy	Spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as CDCl ₃ . Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS). For the ¹³ C ₂ labeled compound, characteristic couplings to the ¹³ C nuclei would be observed.[8][9]
Mass Spectrometry	Mass spectra can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI). The ¹³ C ₂ labeled compound will show a molecular ion peak at M+2 compared to the unlabeled compound.[10][11]

Applications in Drug Development

Stable isotope-labeled compounds like **Triethyl phosphonoacetate-13C2** are invaluable tools in drug discovery and development.[12][13][14] They are primarily used in studies of drug metabolism and pharmacokinetics (DMPK).[12][13][15] By incorporating ¹³C atoms into a molecule, researchers can accurately trace the metabolic fate of a drug candidate and its metabolites in complex biological matrices using mass spectrometry.[3][12]

Workflow for the Use of ¹³C-Labeled Compounds in DMPK Studies:





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Caption: General workflow for utilizing ¹³C-labeled compounds in DMPK studies.

Please Note: **Triethyl phosphonoacetate-13C2** is a chemical reagent and is not known to be involved in biological signaling pathways. Its utility in drug development is as a building block for synthesizing labeled drug candidates for metabolic studies.



Safety Information

Triethyl phosphonoacetate is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions.

- Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
- Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye
 protection, and a lab coat. Avoid breathing vapors.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

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